molecular formula C19H21N3O2 B14188632 4-(4-Methoxyphenyl)-5-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine CAS No. 924907-79-9

4-(4-Methoxyphenyl)-5-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine

Cat. No.: B14188632
CAS No.: 924907-79-9
M. Wt: 323.4 g/mol
InChI Key: OPTHUZGBRQWGBM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-5-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a methoxyphenyl group and a propan-2-yl-oxyphenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-5-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine typically involves the reaction of 4-methoxyphenylhydrazine with 4-(propan-2-yl)oxybenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of 4-aminophenyl derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)-5-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-5-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylhydrazine
  • 4-(Propan-2-yl)oxybenzaldehyde
  • 1H-Pyrazol-3-amine

Uniqueness

4-(4-Methoxyphenyl)-5-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine is unique due to the combination of its methoxyphenyl and propan-2-yl-oxyphenyl groups attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

924907-79-9

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-5-(4-propan-2-yloxyphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C19H21N3O2/c1-12(2)24-16-10-6-14(7-11-16)18-17(19(20)22-21-18)13-4-8-15(23-3)9-5-13/h4-12H,1-3H3,(H3,20,21,22)

InChI Key

OPTHUZGBRQWGBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=C(C(=NN2)N)C3=CC=C(C=C3)OC

Origin of Product

United States

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